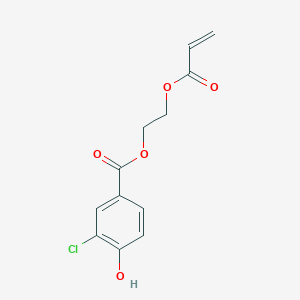
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate is an organic compound that belongs to the class of acrylate esters. It is characterized by the presence of an acryloyloxy group attached to an ethyl chain, which is further connected to a 3-chloro-4-hydroxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with 2-hydroxyethyl acrylate. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents, such as ethanol and water, is also common in industrial processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with desirable properties for applications in coatings, adhesives, and drug delivery systems.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Major Products Formed
Scientific Research Applications
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate primarily involves its ability to undergo polymerization and form stable polymers. The acryloyloxy group allows for free radical polymerization, while the 3-chloro-4-hydroxybenzoate moiety provides additional functionalization sites. These polymers can interact with biological systems or other materials through various molecular interactions, such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-4-hydroxybenzoate: Similar in structure but lacks the acryloyloxy group, limiting its polymerization capabilities.
2-(3-Chloro-4-hydroxybenzamido)ethyl acrylate: Similar in structure but contains an amido group instead of an ester group, affecting its reactivity and applications.
Uniqueness
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate is unique due to its dual functionality, combining the reactivity of the acryloyloxy group with the functionalization potential of the 3-chloro-4-hydroxybenzoate moiety. This makes it highly versatile for various applications in polymer chemistry and materials science .
Properties
CAS No. |
142177-47-7 |
|---|---|
Molecular Formula |
C12H11ClO5 |
Molecular Weight |
270.66 g/mol |
IUPAC Name |
2-prop-2-enoyloxyethyl 3-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C12H11ClO5/c1-2-11(15)17-5-6-18-12(16)8-3-4-10(14)9(13)7-8/h2-4,7,14H,1,5-6H2 |
InChI Key |
APNGCWVLQPGAPX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
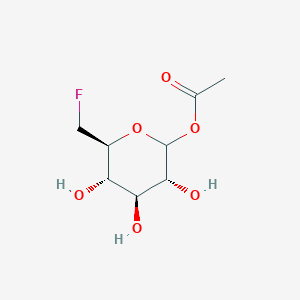
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
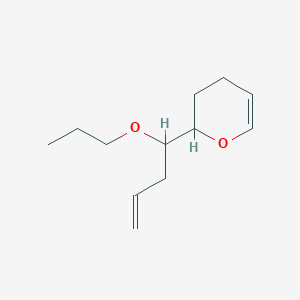
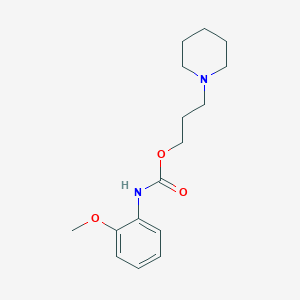
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
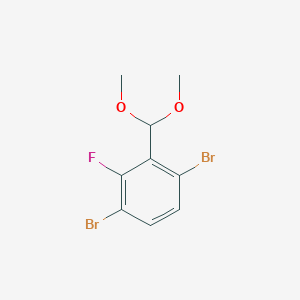
![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)

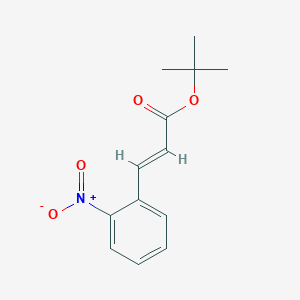
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
